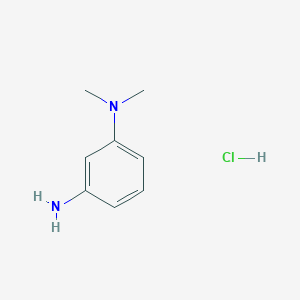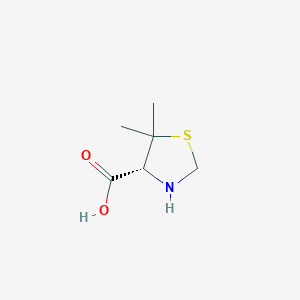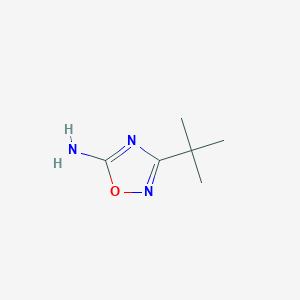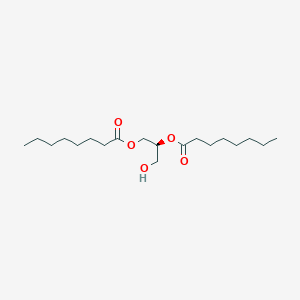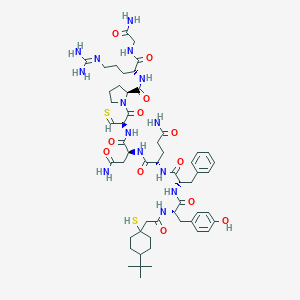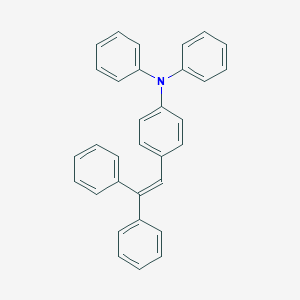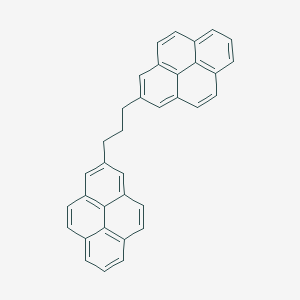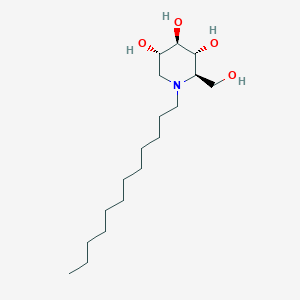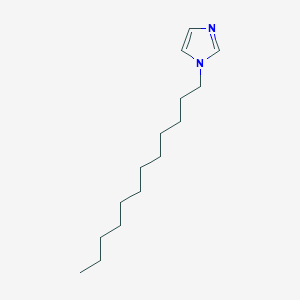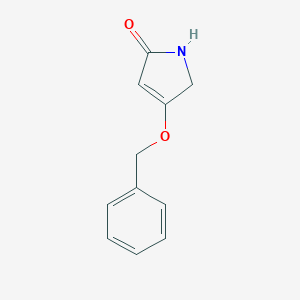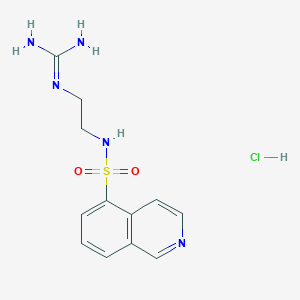
N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives, including the hydrochloride form, involves preparing novel series of compounds that possess vasodilatory activity. These compounds have been synthesized and evaluated for their pharmacological effects, particularly in inducing vasodilation when injected into the femoral artery of dogs (Morikawa, Sone, & Asano, 1989).
Molecular Structure Analysis
The structural analyses of similar compounds reveal that alterations in the molecular structure, such as the replacement of a naphthalene ring with an isoquinoline ring, can significantly change the compound's pharmacological profile, retaining the ability to inhibit protein kinases without antagonizing calmodulin (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Chemical Reactions and Properties
Isoquinolinesulfonamides, including N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, have been found to inhibit cyclic nucleotide-dependent protein kinases significantly, suggesting a direct interaction with the active center of these enzymes. This interaction underpins their use in modulating vasodilatory responses and potentially other pharmacological actions (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and stability, are crucial for their pharmacological application. However, specific details on the physical properties of N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride were not available in the searched literature.
Chemical Properties Analysis
N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride and related compounds show potent vasodilatory activity and act as selective inhibitors of cyclic nucleotide-dependent protein kinases. These chemical properties are significant for their mechanism of action, contributing to their pharmacological effects without impacting cardiac function (Asano, Hidaka, & Sasaki, 1984).
Applications De Recherche Scientifique
Vasodilatory Activity : N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives, including 1-amidino-4-(5-isoquinolylsulfonyl)-1,4-perhydrodiaze, exhibit vasodilatory activity. This suggests potential applications in cardiovascular treatments (Morikawa, Sone, & Asano, 1989).
Inhibition of Protein Kinases : These compounds are potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. Their inhibitory action on these kinases indicates potential use in drug discovery and therapeutic applications (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Calcium Antagonist Properties : Studies have demonstrated that certain N-(2-guanidinoethyl)-5-isoquinolinesulfonamide compounds act as calcium antagonists, differing from other known calcium antagonists like nicardipine. This suggests their utility in managing conditions affected by calcium dynamics, such as vascular smooth muscle contraction and cerebral vasospasm (Asano & Hidaka, 1985).
Role in Cell Differentiation and Immune Function : Protein kinase C, which is inhibited by these compounds, plays a significant role in cell differentiation, particularly in neural cells and immune cells. This implies potential applications in neurological and immunological research and treatment (Miñana, Felipo, & Grisolía, 1990).
Therapeutic Potential in Vascular and Pulmonary Conditions : The compounds have shown efficacy in reversing delayed cerebral vasospasm in animal models and preventing pulmonary edema in response to oxidative stress. This suggests potential therapeutic applications in treating intractable cerebral vasospasm and oxidative stress-induced pulmonary conditions (Takayasu et al., 1986).
Propriétés
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S.ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;/h1-5,8,17H,6-7H2,(H4,13,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGJQAFPKZZOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919108 | |
| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride | |
CAS RN |
92564-34-6 | |
| Record name | HA-1004 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092564346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



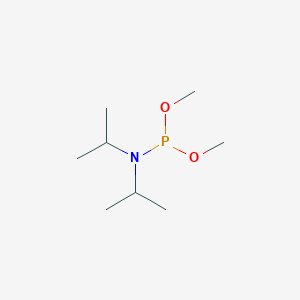
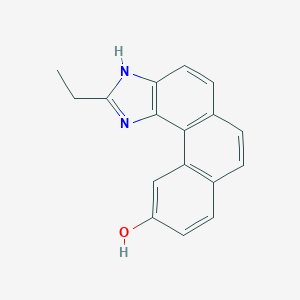
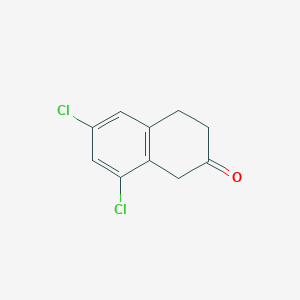
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
